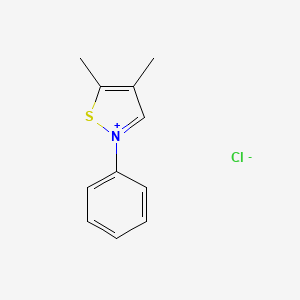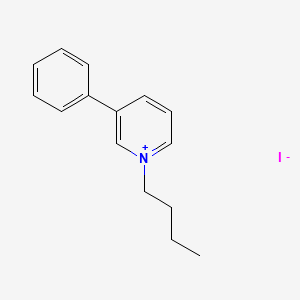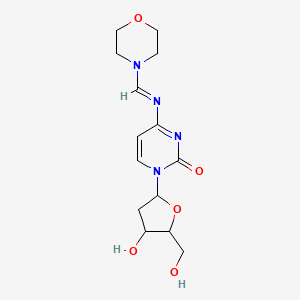![molecular formula C17H12N2 B14289300 1-Phenyl-1H-pyrrolo[2,3-B]quinoline CAS No. 115126-34-6](/img/structure/B14289300.png)
1-Phenyl-1H-pyrrolo[2,3-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-pyrrolo[2,3-B]quinoline is a heterocyclic compound that features a fused pyrrole and quinoline ring system
Preparation Methods
The synthesis of 1-Phenyl-1H-pyrrolo[2,3-B]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which typically uses aniline derivatives and ketones under acidic conditions . Another approach is the multicomponent reaction, which combines various starting materials in a single reaction vessel to form the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1H-pyrrolo[2,3-B]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-1H-pyrrolo[2,3-B]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor for detecting various biological molecules.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Comparison with Similar Compounds
1-Phenyl-1H-pyrrolo[2,3-B]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound also features a fused pyrrole and quinoline ring system but differs in its substitution pattern and electronic properties.
1H-Pyrazolo[3,4-B]quinoline: This compound has a similar core structure but includes a pyrazole ring instead of a pyrrole ring, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and photophysical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
115126-34-6 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-phenylpyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-15(8-3-1)19-11-10-14-12-13-6-4-5-9-16(13)18-17(14)19/h1-12H |
InChI Key |
MQNLZARCDFSVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


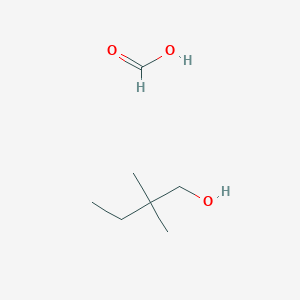
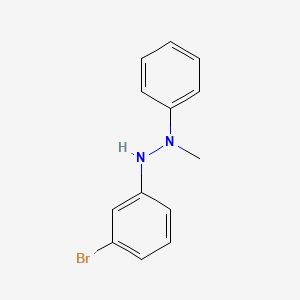
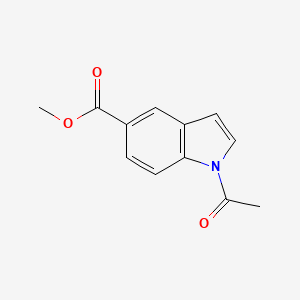
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
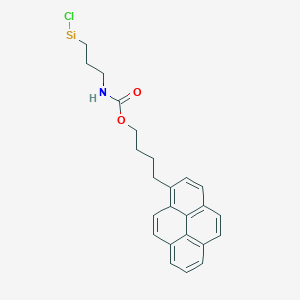
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
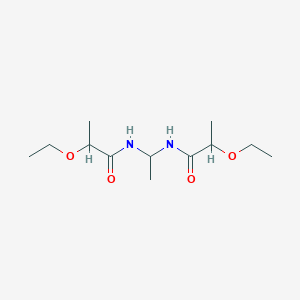
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)



